

# initial synthetic approaches to the Amphidinolide F core

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An In-depth Technical Guide to the Initial Synthetic Approaches to the **Amphidinolide F** Core

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Amphidinolide F** is a complex marine macrolide isolated from the dinoflagellate *Amphidinium* sp.[1] It belongs to a larger family of amphidinolides, many of which exhibit significant cytotoxic activity against various cancer cell lines.[1][2] The intricate molecular architecture of **Amphidinolide F**, characterized by a 25-membered macrolactone, eleven stereogenic centers, two trans-disposed tetrahydrofuran (THF) rings, a 1,4-diketone motif, and a highly substituted diene, has made it a formidable and attractive target for total synthesis.[1][3] The successful synthesis of such a complex natural product not only provides access to the compound for further biological evaluation but also drives the development of new synthetic methodologies. This guide details the initial synthetic approaches to the **Amphidinolide F** core, focusing on the key strategies, disconnections, and chemical transformations that enabled the construction of this challenging molecule.

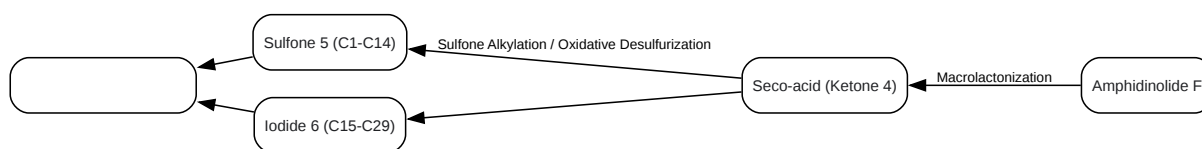
## The First Enantioselective Total Synthesis: The Carter Approach

The first total synthesis of **Amphidinolide F** was reported by the Carter group, a landmark achievement that confirmed the absolute and relative stereochemistry of the natural product.[3]

Their strategy is noted for its elegant use of a common intermediate to construct two key portions of the molecule, showcasing a highly convergent and efficient approach.

## Retrosynthetic Analysis

The retrosynthesis begins with a disconnection of the C1 macrolactone linkage.[1][3] A key subsequent disconnection is the C14–C15 bond, designed to circumvent the challenging 1,4-dicarbonyl functionality by using a sulfone alkylation followed by an oxidative desulfurization sequence.[1][3] This umpolung strategy masks the sensitive dicarbonyl moiety until a late stage in the synthesis. A significant observation of "hidden symmetry" between the C1–C8 and C18–C25 fragments, both containing a trans-THF ring, led to the design of a common intermediate, 7, from which both fragments could be derived.[1][3]



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Caption: Retrosynthetic analysis of **Amphidinolide F** by the Carter group.

## Synthesis of the Key Fragments from a Common Intermediate

The synthesis commenced with the preparation of the common intermediate 7. A notable step in this sequence is a silver-catalyzed cyclization to form a dihydrofuran, which serves as a precursor to the THF ring.[3][4] This common intermediate was then elaborated through separate synthetic pathways to furnish the two major fragments of the molecule: the C1–C14 sulfone 5 and the C15–C29 iodide 6.[3]

## Key Coupling and Completion of the Synthesis

The crucial coupling of the major fragments was achieved by treating sulfone 5 with LHMDs and HMPA, followed by the addition of the alkyl iodide 6.[3] This challenging coupling between two  $\alpha$ -branched partners was successful due to the nucleophilicity of the sulfone carbanion.[3]

Subsequent steps involved an oxidative desulfurization to unmask the C15 ketone, diastereoselective addition of a 2-lithio-1,3-diene to an aldehyde to install the diene moiety, and finally, macrolactonization to furnish **Amphidinolide F**.<sup>[3]</sup>

## Quantitative Data Summary: Carter Synthesis

Step	Reactants	Reagents and Conditions	Yield (%)	Diastereomeric Ratio (dr)	Reference
Dihydrofuran Formation	Enyne precursor	AgBF <sub>4</sub>	Good	>20:1	<a href="#">[1]</a> <a href="#">[3]</a>
C14–C15 Coupling	Sulfone 5, Iodide 6	LHMDS, HMPA	Smooth	-	<a href="#">[3]</a>
C8–C9 Coupling	Aldehyde 22, Lithiated diene from 27	n-BuLi	Good	3:1	<a href="#">[3]</a>
Overall Synthesis	-	-	-	-	<a href="#">[3]</a>
Longest Linear Sequence	-	-	34 steps	-	<a href="#">[3]</a>

## Experimental Protocols: Key Reactions

Detailed experimental protocols are available in the supporting information of the primary literature.<sup>[3]</sup> An illustrative example of a key reaction is the C14–C15 coupling:

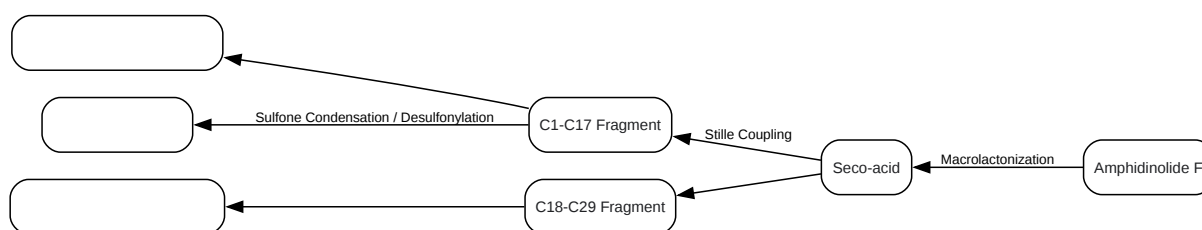
**Sulfone Alkylation (Formation of C14–C15 bond):** To a solution of sulfone 5 in a suitable solvent (e.g., THF) at -78 °C is added a strong base such as Lithium Hexamethyldisilazide (LHMDS) to generate the carbanion. An additive like Hexamethylphosphoramide (HMPA) may be used to enhance reactivity. The alkyl iodide 6 is then added to the solution, and the reaction is allowed to warm slowly to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted, purified by column chromatography, and characterized.

# The Ferrié Approach: A Convergent Three-Fragment Strategy

The synthesis developed by Ferrié and coworkers represents another convergent approach to **Amphidinolide F**, assembling the molecule from three main fragments.[2][5] A hallmark of this strategy is the construction of the trans-THF rings via a diastereoselective C-glycosylation reaction.[2][6]

## Retrosynthetic Analysis

The initial retrosynthesis involved disconnections at C1–C9, C10–C19, and C20–C29.[5][7] However, a problematic C-glycosylation reaction between the C19 and C20 fragments necessitated a revised strategy.[5][7] The second-generation approach featured a new disconnection between C17 and C18, relying on a sulfone addition and desulfonylation sequence for the key fragment coupling.[5][7] The final key bond formations included a Stille cross-coupling and a macrolactonization.[2]



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Caption: Revised retrosynthetic analysis by the Ferrié group.

## Synthesis and Assembly of Fragments

The synthesis of the two THF-containing fragments relied on a C-glycosylation of ketals with the titanium enolate of a bulky N-acetyloxazolidinethione to control the stereochemistry.[2][6] The side chain was installed using a Liebeskind–Srogl cross-coupling reaction.[2] The three fragments were then connected sequentially. A sulfone condensation/desulfonylation sequence

was used to join two fragments, followed by a Stille cross-coupling to append the third, and finally, macrolactonization to close the ring.[2]

## Quantitative Data Summary: Ferrié Synthesis

Step	Description	Reagents and Conditions	Yield (%)	Diastereomeric Ratio (dr)	Reference
C-Glycosylation	Construction of trans-THF rings	Ti enolate of N-acetyloxazolidinethione	-	Diastereoselective	[2][6]
Fragment Coupling	Sulfone condensation /desulfonylation	-	-	-	[2]
Fragment Coupling	Stille cross-coupling	-	-	-	[2]
Final Deprotection	Removal of three TBS groups	HF·pyridine, THF/pyridine	-	-	[6]
Overall Synthesis	-	-	-	-	[6]
Longest Linear Sequence	-	-	23 steps	-	[6]
Total Steps	-	-	47 steps	-	[6]

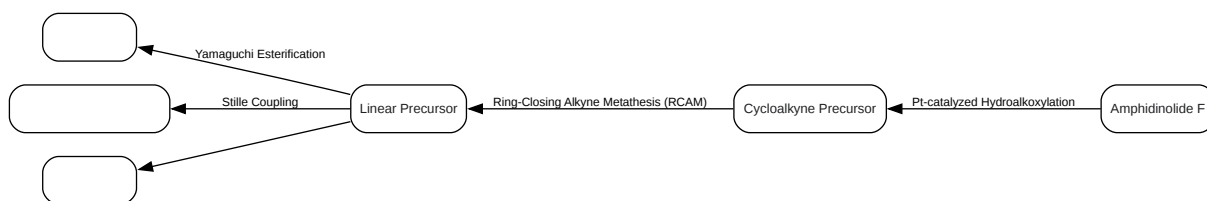
## The Fürstner Approach: A Metathesis-Based Strategy

A distinct and highly efficient approach was developed by Fürstner and coworkers, which was applied to the syntheses of both Amphidinolide C and F.[8] This strategy is characterized by the

late-stage formation of the 1,4-diketone motif and the use of alkyne metathesis for macrocyclization.[8]

## Retrosynthetic Analysis

The key disconnection in this synthesis targets the challenging 1,4-diketone substructure.[8] This functionality is formed late in the synthesis via a platinum-catalyzed transannular hydroalkoxylation of a cycloalkyne precursor.[8] This cycloalkyne is assembled from three building blocks using Yamaguchi esterification and Stille cross-coupling. The macrocycle itself is formed through a ring-closing alkyne metathesis (RCAM) reaction, a powerful tool for the formation of large rings.[8]



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Caption: Retrosynthetic analysis of **Amphidinolide F** by the Fürstner group.

## Key Methodologies and Synthesis Completion

This synthesis highlights the chemoselectivity of modern catalysts. The RCAM and the subsequent platinum-catalyzed hydroalkoxylation steps proceed with high "alkynophilicity," selectively activating the alkyne functionalities while leaving multiple other sites of unsaturation in the molecule untouched.[8] In contrast, the synthesis of one of the THF-containing fragments employed a cobalt-catalyzed oxidative cyclization that was highly selective for an alkene over a nearby alkyne.[8] The assembly of the three fragments (29, 41, and 65) followed by the key macrocyclization and transannular cyclization steps efficiently delivered the **Amphidinolide F** core.[8]

## Quantitative Data Summary: Fürstner Synthesis

Step	Description	Reagents and Conditions	Yield (%)	Reference
Macrocyclization	Ring-Closing Alkyne Metathesis (RCAM)	Molybdenum catalyst	-	[8]
1,4-Diketone Formation	Transannular Hydroalkoxylation	Platinum catalyst	-	[8]
THF Fragment Synthesis	Co-catalyzed Oxidative Cyclization	Cobalt catalyst	-	[8]
Overall Synthesis	-	-	-	[6]
Longest Linear Sequence	-	-	21 steps	[6]
Total Steps	-	-	39 steps	[6]

## Alternative and Convergent Fragment-Based Approaches

Beyond the successful total syntheses, other research groups have reported detailed studies on convergent approaches to construct the carbon framework of **Amphidinolide F**. These efforts have led to the development of novel strategies for synthesizing key fragments and exploring different coupling methods.

One such approach involves the assembly of the entire C1–C29 carbon skeleton from three fragments of similar complexity: a C1–C9 stannane, a C10–C17 iodide, and a C18–C29 dithiane.[9][10] Key reactions in this strategy include a highly diastereoselective aldol reaction for the C10–C17 fragment and an acid-promoted intramolecular epoxide opening to form the

THF ring in the C18–C29 fragment.[9] The fragments were successfully coupled using a modified Stille reaction.[9][10]

Another explored strategy focused on constructing the macrocycle via an intramolecular Stille coupling between an alkenyl iodide and an alkenyl stannane.[11] This work involved the efficient and stereoselective synthesis of four key building blocks, which were then assembled to create the precursor for the macrocyclization step.[11] While challenges were encountered in the final ring-closing step, these fragment-based approaches have significantly contributed to the toolbox of methods available for the synthesis of complex macrolides like the amphidinolides.[11]

## Conclusion

The initial synthetic approaches to the **Amphidinolide F** core highlight a variety of powerful and innovative strategies in modern organic synthesis. From the use of common intermediates and umpolung reactivity in the first total synthesis by Carter, to the fragment-assembly strategy featuring C-glycosylation by Ferrié, and the elegant use of alkyne metathesis and late-stage cyclization by Fürstner, these routes provide a masterclass in retrosynthetic design and the application of stereoselective reactions. The challenges posed by **Amphidinolide F** have spurred the development of new synthetic methods and have demonstrated the remarkable capability of chemical synthesis to construct molecules of profound complexity. These foundational works pave the way for the synthesis of analogs for further structure-activity relationship studies and drug development efforts.

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